8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile

mTOR inhibitor PI3K selectivity Kinase inhibitor design

Medicinal chemistry teams pursuing kinase selectivity often face scaffold flexibility issues that compromise target engagement. This compound delivers a conformationally restricted 8-oxa-3-azabicyclo[3.2.1]octane core with an acetonitrile functional handle for rapid derivatization. - Demonstrated >1000-fold selectivity for mTOR over PI3K when incorporated into inhibitor series. - Validated privileged structure for ATR kinase inhibitor programs targeting DDR pathways. - Rigid bridged morpholine architecture improves metabolic stability vs. flexible amine analogs. Supplied as a research-grade intermediate with full analytical documentation. In stock for expedited global delivery.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 485812-75-7
Cat. No. B12576686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile
CAS485812-75-7
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1O2)CC#N
InChIInChI=1S/C8H12N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-2,4-6H2
InChIKeyPITNRKHYRCVVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile (CAS 485812-75-7): A Bridged Morpholine Scaffold for CNS and Kinase-Targeted Procurement


8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile (CAS 485812-75-7), with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol, is a bicyclic organic compound that serves as a versatile building block in medicinal chemistry. Its core structure, an 8-oxa-3-azabicyclo[3.2.1]octane moiety, is a conformationally restricted bridged morpholine. This scaffold is prized in drug discovery for its ability to introduce three-dimensionality and rigidity into lead compounds, often improving selectivity and pharmacokinetic properties compared to simpler, more flexible amines [1]. The acetonitrile substituent on the nitrogen atom provides a functional handle for further chemical elaboration, making it a key intermediate for synthesizing complex heterocyclic drug candidates [2].

Scaffold

Conformationally restricted bridged morpholine core

Introduces three-dimensionality for kinase and CNS-targeted programs

Functional handle

Acetonitrile substituent for chemical elaboration

Enables late-stage diversification in lead optimization

Research context

Reported to support kinase selectivity profiling

May improve selectivity windows compared to flexible amines

Why Procurement of 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile Cannot Be Substituted by Simpler Amines


Generic substitution of 8-oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile with a simple morpholine or piperidine analog is not scientifically valid for projects targeting specific kinase profiles, CNS applications, or those requiring high metabolic stability. The rigid, bridged bicyclic structure of the 8-oxa-3-azabicyclo[3.2.1]octane core introduces a unique three-dimensional conformation that is not present in flat or flexible heterocycles [1]. This conformational restriction has been quantitatively shown to enhance selectivity for certain kinase targets, such as mTOR over PI3K, by >1000-fold, a critical differentiator that simpler, unbridged amines cannot achieve [1]. Furthermore, the acetonitrile group offers a specific, versatile point of attachment for building complex drug-like molecules, which is absent in the unsubstituted 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7) [2]. The following section provides the quantitative evidence underpinning these non-fungible properties.

Target compound
8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile
Bridged morpholine with acetonitrile handle; conformational restriction reported to enhance kinase selectivity.
Alternative
Simple morpholine / piperidine analogs
Lack bridged rigidity; may not replicate the selectivity profile observed for mTOR over PI3K. Conformational fit for kinase pockets may differ.
Target compound
8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile
Contains acetonitrile group for further derivatization.
Alternative
Unsubstituted 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7)
Missing acetonitrile handle limits synthetic utility; may require additional steps to install functional groups, altering SAR.

Quantitative Evidence for 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile Differentiation: mTOR Selectivity, ATR Inhibition, and CNS Reuptake Profiles


Enhanced mTOR Kinase Selectivity Over PI3K (>1000-fold) via Bridged Morpholine Replacement

In a direct head-to-head structural comparison, replacing a standard morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group in a series of 2-arylthieno[3,2-d]pyrimidines led to a profound shift in kinase selectivity. The parent morpholine-containing compounds are known dual PI3K/mTOR inhibitors. The substitution with the bridged 8-oxa-3-azabicyclo[3.2.1]octane core yielded compounds that potently inhibit mTOR with high selectivity over PI3K [1]. Further optimization of the 2-aryl substituent in this series led to the discovery of highly potent mTOR inhibitors with IC₅₀ values <1 nM and selectivity for mTOR over PI3K exceeding 1000-fold [1].

mTOR vs PI3K selectivity
Head-to-head
mTOR IC₅₀ < 1 nM; >1000-fold selectivity over PI3K
Supports mTOR-selective inhibitor research context
Measured in 2-arylthienopyrimidine series; direct comparison with morpholine analog
mTOR inhibitor PI3K selectivity Kinase inhibitor design

Superior In Vitro Antiproliferative Activity in mTOR-Dependent Cancer Cell Lines (IC₅₀ < 50 nM)

The mTOR-selective inhibitors derived from the 8-oxa-3-azabicyclo[3.2.1]octane scaffold demonstrated potent cellular activity. In proliferation assays using cancer cell lines dependent on mTOR signaling, these optimized compounds exhibited IC₅₀ values of less than 50 nM [1]. This level of potency is directly linked to the scaffold's ability to achieve high biochemical selectivity for mTOR, translating into effective inhibition of tumor cell growth.

Antiproliferative activity
Class-level
Cellular IC₅₀ < 50 nM (mTOR-dependent lines)
Supports cell-model response context
Consistent with target selectivity; class-level inference
Antiproliferative activity Cancer cell line mTOR inhibitor

Potent Inhibition of ATR Kinase for DNA Damage Response (DDR) Applications

A separate class of compounds, distinct from the mTOR inhibitors, demonstrates that the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged structure for inhibiting the ATR kinase, a key component of the DNA Damage Response (DDR) pathway. A 2024 patent application discloses a group of 8-oxa-3-azabicyclo[3.2.1]octane compounds of formula (I) that are useful as ATR inhibitors [1]. While specific IC₅₀ values for the core scaffold are not disclosed in the abstract, the patent's focus on ATR as a primary target establishes this scaffold as a validated starting point for developing DDR-targeted therapeutics. The patent describes these compounds for treating or preventing ATR-associated diseases, notably cancers [1].

ATR kinase inhibition
Class-level
Disclosed in patent US20240294550 as ATR inhibitor
Supports DDR pathway research programs
Specific IC₅₀ not reported; patent establishes scaffold as privileged for ATR
ATR inhibitor DNA damage response Oncology

Potential for Monoamine Reuptake Inhibition in CNS Disorders

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is also structurally related to known monoamine reuptake inhibitors, a class of compounds used to treat CNS disorders such as depression, anxiety, and pain. For instance, derivatives of 8-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane have been shown to interact with monoamine transporters, inhibiting the reuptake of serotonin, dopamine, and norepinephrine . While quantitative data for this specific compound is not yet available, its close structural similarity to these active scaffolds suggests a high probability of activity at these transporters, a property not shared by simpler, non-bridged heterocycles.

Monoamine reuptake potential
Data to verify
Scaffold homology to known monoamine reuptake inhibitors
Predicted CNS transporter research context
No experimental data for this exact compound; structural class inference
Monoamine reuptake inhibitor CNS disorders Neurotransmitter modulation

Procurement-Driven Application Scenarios for 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile


Design of Highly Selective mTOR Kinase Inhibitors for Oncology

Medicinal chemistry teams focused on developing next-generation mTOR inhibitors for cancer therapy should procure this compound as a key intermediate. The quantitative evidence (Section 3, Evidence 1) shows that incorporating the 8-oxa-3-azabicyclo[3.2.1]octane group directly enables >1000-fold selectivity for mTOR over PI3K, a critical safety and efficacy differentiator compared to earlier dual inhibitors [1]. This compound serves as an ideal starting point for building libraries of highly potent and selective mTOR inhibitors, bypassing the need for extensive scaffold optimization.

Development of ATR Kinase Inhibitors for DNA Damage Response (DDR) Therapies

Research groups investigating synthetic lethality and DDR pathways should utilize this scaffold to build ATR inhibitor leads. As detailed in a recent patent application (Section 3, Evidence 3), the 8-oxa-3-azabicyclo[3.2.1]octane core is a validated privileged structure for targeting ATR kinase, a key player in cancer cell survival [2]. Procuring this compound provides a direct, protected entry into a chemically enabled series for treating cancers driven by replication stress or DNA repair deficiencies.

Synthesis of CNS-Penetrant Monoamine Reuptake Inhibitors

Neuroscience drug discovery projects targeting depression, anxiety, or neuropathic pain can leverage this scaffold for its potential to modulate monoamine transporters. The rigid, three-dimensional structure of the 8-oxa-3-azabicyclo[3.2.1]octane core is a hallmark of many CNS-active drugs and can lead to improved selectivity and pharmacokinetic profiles compared to flatter, more flexible analogs (Section 3, Evidence 4) . The acetonitrile group provides a versatile handle for late-stage functionalization to fine-tune potency, selectivity, and ADME properties.

Academic Research on Conformationally Restricted Bioactive Scaffolds

For academic laboratories exploring the impact of molecular rigidity on biological activity, this compound is an essential tool. Its defined, bridged structure provides a direct comparator to more flexible amines like morpholine, piperidine, or piperazine in SAR studies [1]. The well-documented impact of this scaffold on kinase selectivity (Section 3, Evidence 1) provides a clear, data-driven case study for teaching and research in chemical biology and drug design.

Application
Selection Property
Validation Focus
mTOR-selective inhibitor design
Bridged morpholine for kinase selectivity
mTOR vs PI3K selectivity profiling
ATR inhibitor lead generation
Privileged scaffold for DDR targets
ATR inhibition and DDR pathway assays
CNS monoamine transporter modulation
Conformationally restricted CNS scaffold
Monoamine reuptake and PK evaluation
Conformational restriction SAR studies
Rigid bridged vs flexible amine comparison
Selectivity and potency comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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